molecular formula C17H11N3O3S B2979683 2-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione CAS No. 302936-03-4

2-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione

Cat. No.: B2979683
CAS No.: 302936-03-4
M. Wt: 337.35
InChI Key: PAGILYVINBJEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione belongs to the 1H-indene-1,3(2H)-dione family, characterized by a planar indene-dione core functionalized at the 2-position with a hydrazone-linked heterocyclic moiety.

Properties

IUPAC Name

2-[(6-methoxy-1,3-benzothiazol-2-yl)hydrazinylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S/c1-23-9-6-7-12-13(8-9)24-17(18-12)20-19-14-15(21)10-4-2-3-5-11(10)16(14)22/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGILYVINBJEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NN=C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione typically involves the following steps:

  • Formation of the Hydrazone Intermediate

      Starting Materials: 6-methoxybenzo[d]thiazole-2-carbaldehyde and hydrazine hydrate.

      Reaction Conditions: The aldehyde and hydrazine hydrate are reacted in ethanol under reflux conditions to form the hydrazone intermediate.

  • Condensation with Indene-1,3-dione

      Starting Materials: The hydrazone intermediate and indene-1,3-dione.

      Reaction Conditions: The hydrazone intermediate is then condensed with indene-1,3-dione in the presence of a catalytic amount of acetic acid under reflux conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.
  • Reduction

    • Reduction of the hydrazone linkage can yield the corresponding amine derivatives.
  • Substitution

    • The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

Biology

    Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making them potential candidates for the development of new antibiotics.

Medicine

    Anti-inflammatory Agents: The compound has been investigated for its anti-inflammatory properties, particularly in the inhibition of cyclooxygenase (COX) enzymes.

Industry

    Dye and Pigment Industry: Due to its chromophoric structure, the compound can be used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets:

    Cyclooxygenase (COX) Inhibition: The compound inhibits COX enzymes, which are involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory prostaglandins.

    DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, disrupting DNA replication and transcription processes, which is useful in antimicrobial and anticancer applications.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields: Quinoxaline-derived analogs (e.g., 52.3%) exhibit moderate yields, while acylated derivatives (e.g., 83–91%) show higher efficiency due to optimized coupling methods.
  • Thermal Stability : Higher melting points (e.g., 217–220°C) correlate with rigid aromatic substituents, whereas alkyl or heterocyclic groups may reduce crystallinity.
  • Electronic Properties : The benzo[d]thiazole moiety in BID enables CN⁻ sensing via ICT, while pyridinyl groups in PP enhance photostability for dye applications.

Fluorescence Sensing

  • BID () : Exhibits a limit of detection (LOD) of 0.18 µM for CN⁻, attributed to the benzothiazole group’s ICT modulation. The 6-methoxy group in the target compound could further enhance selectivity via steric or electronic effects.
  • Cu²⁺ Sensors () : Phenyl and 4-methoxyphenyl hydrazones show fluorescence turn-on responses to Cu²⁺ (LOD ~10⁻⁷ M). The benzo[d]thiazole group may offer alternative metal-coordination sites.

Hypothesized Properties of the Target Compound

Based on structural analogs, the target compound is predicted to:

Moderate Cytotoxicity : Similar to phenylhydrazone derivatives, with possible applications in anticancer research.

Synthetic Yield ~50–70%: Aligning with quinoxaline and benzothiazole analogs.

Biological Activity

The compound 2-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione is a derivative of indene-1,3-dione and benzothiazole, which has garnered interest due to its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 6-methoxybenzo[d]thiazole with hydrazones derived from indene-1,3-dione. The synthetic pathway can be optimized through various reaction conditions, including solvent choice and temperature, to enhance yield and purity.

Antimicrobial Activity

Research has shown that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, a study on benzothiazole derivatives indicated that compounds similar to this compound demonstrated activity against a range of Gram-positive bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be between 0.025 mM and 2.609 mM against Staphylococcus aureus .

CompoundTarget OrganismMIC (mM)
This compoundStaphylococcus aureus0.025 - 2.609
Other Benzothiazole DerivativesVarious strainsVaries

Anticancer Potential

The anticancer properties of benzothiazole derivatives have also been explored. For example, a related compound exhibited cytotoxic effects against melanoma cells, indicating potential as an anticancer agent. This activity is often linked to the ability of these compounds to induce apoptosis in cancer cells .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that benzothiazole derivatives can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Interaction with DNA : The ability to intercalate into DNA has been noted in some related compounds, leading to disruption of replication processes.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various benzothiazole derivatives against multidrug-resistant strains, showing promising results for compounds structurally related to this compound .
  • Cytotoxicity Assays : Another investigation into the cytotoxic effects on melanoma cells revealed that certain analogs could significantly reduce cell viability through apoptotic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.